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Compound of Interest

Compound Name: DC-6-14

Cat. No.: B15575559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the cationic lipid DC-6-14, a valuable tool for

research in gene delivery and cancer therapeutics. This document outlines its chemical

properties, provides guidance on its procurement, details experimental protocols for its use,

and explores the potential signaling pathways involved in its biological activity.

Purchasing DC-6-14 for Research
DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-

trimethylammonioacetyl)diethanolamine chloride, is a specialized cationic lipid available from

several reputable suppliers for research purposes. When purchasing, it is crucial to obtain a

high-purity product to ensure reproducible experimental results.

Table 1: Recommended Suppliers for Research-Grade DC-6-14
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Supplier Product Name CAS Number Purity Notes

Avanti Polar

Lipids
DC-6-14 107086-76-0 ≥99%

A well-

established

supplier of high-

purity lipids for

research.

AxisPharm DC-6-14 107086-76-0 ≥95%

Offers various

quantities for

research and

development

purposes.

DC Chemicals
Cationic/Ionizabl

e Lipids
N/A Varies

A supplier

specializing in a

wide range of

cationic and

ionizable lipids

for gene delivery

research.[1]

Technical Data and Properties
DC-6-14 is a cationic lipid that is particularly effective in forming liposomes for the delivery of

nucleic acids, such as siRNA, into cells. Its structure, comprising a positively charged

headgroup and two hydrocarbon tails, allows it to electrostatically interact with negatively

charged nucleic acids to form lipid-DNA or lipid-siRNA complexes (lipoplexes).

Table 2: Physicochemical Properties of DC-6-14

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://dcchemicals.com/products/lipids.html
https://www.benchchem.com/product/b15575559?utm_src=pdf-body
https://www.benchchem.com/product/b15575559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₃₇H₇₃ClN₂O₅

Molecular Weight 661.45 g/mol

CAS Number 107086-76-0

Appearance White to off-white solid

Solubility Soluble in chloroform

Experimental Protocols
The following protocols are provided as a guide for the formulation of DC-6-14 containing

liposomes and their use in siRNA transfection. These should be optimized for specific cell types

and experimental conditions.

Preparation of DC-6-14/DOPE Cationic Liposomes
This protocol is based on the thin-film hydration method, a common technique for liposome

preparation.[2][3][4][5][6][7]

Materials:

DC-6-14

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Chloroform

Nuclease-free water or desired buffer

Round-bottom flask

Rotary evaporator

Water bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm)
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Procedure:

Lipid Film Formation:

Dissolve DC-6-14 and DOPE in chloroform in a round-bottom flask at a desired molar ratio

(e.g., 1:1).

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on

the inner surface of the flask.

Further dry the film under a stream of nitrogen gas and then under high vacuum for at

least 1 hour to remove any residual solvent.

Hydration:

Hydrate the lipid film with nuclease-free water or a suitable aqueous buffer by gentle

rotation. The temperature of the hydrating solution should be above the phase transition

temperature of the lipids.

This initial hydration results in the formation of multilamellar vesicles (MLVs).

Sonication and Extrusion:

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath

sonicator.

For a more uniform size distribution, subject the liposome suspension to extrusion through

polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

siRNA Transfection using DC-6-14/DOPE Lipoplexes
This protocol is adapted from studies using cationic liposomes for siRNA delivery into cancer

cells.[8][9][10]

Materials:

DC-6-14/DOPE liposome suspension (prepared as above)
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siRNA targeting the gene of interest

Opti-MEM® I Reduced Serum Medium (or similar)

Cells to be transfected (e.g., MCF-7 breast cancer cells)

Appropriate cell culture plates and media

Procedure:

Cell Seeding:

Seed the cells in a culture plate at a density that will result in 70-90% confluency at the

time of transfection.

Lipoplex Formation:

Dilute the required amount of siRNA in Opti-MEM®.

In a separate tube, dilute the DC-6-14/DOPE liposome suspension in Opti-MEM®.

Combine the diluted siRNA and diluted liposomes. The charge ratio of cationic lipid to

siRNA is a critical parameter to optimize; a starting point can be a 4:1 (+/-) charge ratio.

[11]

Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of

lipoplexes.

Transfection:

Remove the culture medium from the cells and wash with PBS.

Add the lipoplex-containing medium to the cells.

Incubate the cells with the lipoplexes for a period of 4-6 hours at 37°C in a CO₂ incubator.

After the incubation period, replace the transfection medium with fresh complete culture

medium.
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Assay for Gene Knockdown:

Assay for the knockdown of the target gene at the mRNA or protein level 24-72 hours

post-transfection.

Table 3: Example Quantitative Data from siRNA Transfection using DC-6-14/DOPE Lipoplexes

in MCF-7-Luc Cells

Liposome
Compositio
n (molar
ratio)

Particle
Size (nm)

Polydispers
ity Index
(PDI)

Luciferase
Knockdown
Efficiency
(%)

Cell
Viability (%)

Reference

DC-6-14 /

DOPE (1:1)
200 - 300 0.15 - 0.25 ~80% >87% [11]

Note: The exact values can vary depending on the specific experimental conditions.

Signaling Pathways and Mechanism of Action
While primarily utilized for gene delivery, studies have revealed that cationic liposomes

formulated with DC-6-14 possess intrinsic biological activity, notably anti-metastatic effects in

pancreatic cancer models.[12] This is attributed to the inhibition of tumor cell migration.[12] The

precise signaling pathways directly modulated by DC-6-14 are still under investigation, but

based on the known mechanisms of cancer cell migration, several key pathways are likely

involved.

Cellular Uptake and Endosomal Escape of DC-6-14
Lipoplexes
The primary mechanism of action for gene delivery involves the cellular uptake of the

lipoplexes and the subsequent release of the nucleic acid cargo into the cytoplasm.
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Caption: Cellular uptake and endosomal escape of DC-6-14 lipoplexes.

The positively charged DC-6-14 lipoplexes interact with the negatively charged cell surface,

leading to their internalization via endocytosis. Once inside the endosome, the "proton sponge"

effect or interaction with anionic lipids in the endosomal membrane can lead to endosomal
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rupture and the release of the siRNA into the cytoplasm, where it can engage with the RNA-

induced silencing complex (RISC) to mediate gene knockdown.

Potential Signaling Pathways in Pancreatic Cancer Cell
Migration Inhibited by DC-6-14
The inhibition of pancreatic cancer cell migration by DC-6-14 suggests an interaction with

signaling pathways that control the cytoskeleton and cell motility. Several pathways are known

to be critical in this process.[13][14][15][16][17]

Key Signaling Pathways in Pancreatic Cancer Cell Migration Cellular Processes
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Caption: Potential signaling pathways in pancreatic cancer cell migration.

It is hypothesized that the cationic nature of DC-6-14 could lead to interactions with the cell

membrane, potentially disrupting the localization or function of key signaling proteins. The Rho

family of small GTPases, including Rac1, Cdc42, and RhoA, are master regulators of the actin
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cytoskeleton and are crucial for cell migration.[18][19][20][21][22][23][24][25][26] It is plausible

that DC-6-14 may interfere with the signaling cascades involving these GTPases, leading to

the observed inhibition of cell migration. Further research is required to elucidate the precise

molecular targets of DC-6-14 in this context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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